molecular formula C6H5N3 B1353259 5H-Pyrrolo[2,3-b]pyrazine CAS No. 4745-93-1

5H-Pyrrolo[2,3-b]pyrazine

Cat. No.: B1353259
CAS No.: 4745-93-1
M. Wt: 119.12 g/mol
InChI Key: HFTVJMFWJUFBNO-UHFFFAOYSA-N
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Scientific Research Applications

5H-Pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable scaffold for the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: It is used in the study of biological processes and pathways, particularly those involving kinase inhibition.

    Medicine: It has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, due to its kinase inhibitory properties.

    Industry: It is used in the development of new materials and chemical processes

Biochemical Analysis

Biochemical Properties

5H-Pyrrolo[2,3-b]pyrazine plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are a subfamily of receptor tyrosine kinases involved in numerous cellular processes such as angiogenesis, embryogenesis, and tissue homeostasis . The compound binds to the active site of FGFRs, inhibiting their kinase activity and thereby modulating downstream signaling pathways. This interaction is critical for its potential therapeutic applications in cancer treatment .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting FGFR kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound has been observed to impact other cellular processes such as wound repair and tissue homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFR kinase activity. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade, leading to altered gene expression and cellular responses. The high selectivity and binding affinity of this compound for FGFRs make it a potent inhibitor with significant therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of FGFR activity and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with FGFRs. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell . Understanding these pathways is crucial for developing effective therapeutic strategies and predicting potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The distribution of this compound is influenced by factors such as tissue permeability and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its inhibitory activity and therapeutic potential .

Preparation Methods

The synthesis of 5H-Pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes, including:

Chemical Reactions Analysis

5H-Pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTVJMFWJUFBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963845
Record name 5H-Pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4745-93-1
Record name 5H-Pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-pyrrolo[2,3-b]pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimnidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
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Synthesis routes and methods II

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5H-Pyrrolo[2,3-b]pyrazine
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.